molecular formula C19H18N4O2S B306451 1-allyl-5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

1-allyl-5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Numéro de catalogue B306451
Poids moléculaire: 366.4 g/mol
Clé InChI: XQPCBRHKOCZGNW-WJDWOHSUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-allyl-5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a synthetic compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is commonly known as "DMAPT" and is a potent inhibitor of the transcription factor NF-κB.

Mécanisme D'action

DMAPT inhibits the transcription factor NF-κB by targeting the upstream kinase IKKβ, which is responsible for the phosphorylation and activation of the NF-κB complex. DMAPT binds to the cysteine residue of IKKβ, leading to its inactivation and subsequent inhibition of NF-κB activation. NF-κB inhibition by DMAPT results in the downregulation of various pro-inflammatory cytokines and chemokines and the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
DMAPT has been shown to have various biochemical and physiological effects, including the inhibition of NF-κB activation, the downregulation of pro-inflammatory cytokines and chemokines, and the induction of apoptosis in cancer cells. Moreover, DMAPT has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical studies. DMAPT has also been shown to have neuroprotective effects and to ameliorate the symptoms of neurodegenerative diseases in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of DMAPT is its potent inhibitory effect on NF-κB activation, which makes it a promising candidate for the development of novel cancer therapies. Moreover, DMAPT has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical studies. However, DMAPT has some limitations for lab experiments, including its poor solubility in aqueous solutions and its instability in physiological conditions.

Orientations Futures

DMAPT has shown promising results in preclinical studies, and further research is needed to evaluate its potential clinical applications. Some of the future directions for DMAPT research include the development of novel formulations to improve its solubility and stability, the evaluation of its efficacy in combination with other anticancer agents, and the investigation of its potential applications in other diseases, such as neurodegenerative diseases and inflammatory disorders. Moreover, further research is needed to elucidate the mechanism of action of DMAPT and to identify its molecular targets.

Méthodes De Synthèse

The synthesis of DMAPT involves the condensation of 2-acetyl-5-methylpyrrole with 4-pyridinecarboxaldehyde, followed by the reaction of the resulting product with thiosemicarbazide. The final product is obtained after the reaction of the intermediate compound with allyl bromide. The synthesis of DMAPT is relatively simple and can be achieved with high yields.

Applications De Recherche Scientifique

DMAPT has been extensively studied for its potential applications in various fields, including cancer treatment, inflammation, and neurodegenerative diseases. DMAPT has been shown to inhibit the transcription factor NF-κB, which plays a crucial role in the regulation of various cellular processes, including inflammation, cell proliferation, and apoptosis. NF-κB is frequently overexpressed in cancer cells and contributes to the development and progression of various types of cancer. DMAPT has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Moreover, DMAPT has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical studies.

Propriétés

Nom du produit

1-allyl-5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Formule moléculaire

C19H18N4O2S

Poids moléculaire

366.4 g/mol

Nom IUPAC

(5Z)-5-[(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C19H18N4O2S/c1-4-9-22-18(25)16(17(24)21-19(22)26)11-14-10-12(2)23(13(14)3)15-5-7-20-8-6-15/h4-8,10-11H,1,9H2,2-3H3,(H,21,24,26)/b16-11-

Clé InChI

XQPCBRHKOCZGNW-WJDWOHSUSA-N

SMILES isomérique

CC1=CC(=C(N1C2=CC=NC=C2)C)/C=C\3/C(=O)NC(=S)N(C3=O)CC=C

SMILES

CC1=CC(=C(N1C2=CC=NC=C2)C)C=C3C(=O)NC(=S)N(C3=O)CC=C

SMILES canonique

CC1=CC(=C(N1C2=CC=NC=C2)C)C=C3C(=O)NC(=S)N(C3=O)CC=C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.